![molecular formula C16H11N3O3 B2908717 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-51-4](/img/structure/B2908717.png)
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC is a versatile compound that has been synthesized using different methods, and its unique structure makes it a promising candidate for various scientific research applications.
Scientific Research Applications
Antimicrobial Activity
- Pyrazole derivatives, including compounds related to 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds have been effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020; ).
Antioxidant and Anti-inflammatory Properties
- Research has indicated that derivatives of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde display notable antioxidant and anti-inflammatory properties. This was observed in compounds synthesized for this purpose, which showed promising results in various assays, indicating potential for therapeutic applications in treating inflammation and oxidative stress-related conditions (Sudha et al., 2021).
Photophysical and Optical Studies
- Pyrazole-based compounds, including derivatives of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been the subject of photophysical and optical studies. These compounds exhibit absorption in specific ranges and have been analyzed using techniques like Time-Dependent Density Functional Theory (TD-DFT), indicating potential applications in materials science, particularly in the field of dyes and pigments (Lanke & Sekar, 2016).
Analgesic and Anticonvulsant Applications
- Some studies have focused on synthesizing new compounds starting from pyrazole-4-carbaldehyde derivatives and testing them for anticonvulsant and analgesic activities. These studies have shown promising results, suggesting the potential use of these compounds in the development of new medications for treating pain and seizure disorders (Viveka et al., 2015).
Chemical Synthesis and Characterization
- Research into the synthesis and characterization of pyrazole derivatives has led to the development of novel methods and the discovery of new properties. These studies contribute to a better understanding of the chemical behavior of these compounds and their potential applications in various fields (Hu et al., 2010).
Mechanism of Action
Target of Action
A structurally similar compound, 3-(4-nitrophenyl)-1h-pyrazole, has been reported to interact with hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a prostanoid involved in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses .
Biochemical Pathways
Nitrophenyl compounds have been shown to interfere with electron transport systems . This could potentially disrupt cellular energy production and other processes dependent on these systems.
Pharmacokinetics
The structurally similar compound, 3-(4-nitrophenyl)-1h-pyrazole, has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-8-15(9-7-14)19(21)22)17-16(13)12-4-2-1-3-5-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUYZJHSJSZAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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